Technical Monograph: 3-Methoxyphenylboronic Acid 1,3-Propanediol Cyclic Ester
Technical Monograph: 3-Methoxyphenylboronic Acid 1,3-Propanediol Cyclic Ester
The following technical guide provides an in-depth analysis of 3-Methoxyphenylboronic acid 1,3-propanediol cyclic ester , a specialized organoboron intermediate.
This guide distinguishes between the unsubstituted 1,3-propanediol ester (Trimethylene glycol ester) and its commercially prevalent analog, the Neopentyl glycol ester (2,2-dimethyl-1,3-propanediol ester), ensuring you have actionable data for both specific synthesis and broader application.
Functional Class: Organoboron Intermediate / Masked Boronic Acid Primary Application: Suzuki-Miyaura Cross-Coupling, Protecting Group Chemistry
Part 1: Executive Summary & Chemical Identity
The 1,3-propanediol cyclic ester of 3-methoxyphenylboronic acid (IUPAC: 2-(3-methoxyphenyl)-1,3,2-dioxaborinane) represents a strategic "masked" form of the parent boronic acid. While pinacol esters (Bpin) are the industry standard, 1,3-propanediol derivatives offer a distinct thermodynamic stability profile due to the formation of a 6-membered dioxaborinane ring.
This structural modification is primarily employed to:
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Modulate Reactivity: Attenuate the Lewis acidity of the boron center, reducing protodeboronation side reactions.
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Enhance Crystallinity: Unlike many pinacol esters which are oils (including 3-methoxyphenyl-Bpin), 1,3-propanediol derivatives often form crystalline solids, facilitating purification without chromatography.
Chemical Identity Table[1]
| Property | Unsubstituted Ester (Target) | Neopentyl Glycol Analog (Common Commercial Form) |
| IUPAC Name | 2-(3-methoxyphenyl)-1,3,2-dioxaborinane | 2-(3-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
| Structure | 6-membered ring (Unsubstituted) | 6-membered ring (5,5-dimethyl substituted) |
| CAS Number | Custom Synthesis / Not Widely Indexed | 1003858-50-1 |
| Molecular Formula | C₁₀H₁₃BO₃ | C₁₂H₁₇BO₃ |
| Molecular Weight | 192.02 g/mol | 220.07 g/mol |
| Physical State | Waxy Solid / Viscous Oil (Predicted) | Crystalline Solid |
| Solubility | DCM, THF, Ethyl Acetate | DCM, THF, Toluene, warm Alcohols |
Part 2: Synthesis & Manufacturing[2]
The synthesis of the 1,3-propanediol ester is driven by equilibrium displacement. Unlike the formation of 5-membered pinacol esters, the 6-membered ring formation is thermodynamically favorable but kinetically slower. The reaction requires the removal of water to drive the equilibrium to completion.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the condensation pathway and the critical role of water removal.
Caption: Synthesis via condensation. Driving water removal (Dean-Stark or desiccants) is critical to prevent hydrolysis and ensure high yield.
Experimental Protocol: Batch Synthesis
Objective: Synthesis of 2-(3-methoxyphenyl)-1,3,2-dioxaborinane (10 mmol scale).
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Reagent Loading:
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Charge a 100 mL round-bottom flask with 3-Methoxyphenylboronic acid (1.52 g, 10.0 mmol).
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Add 1,3-Propanediol (0.76 g, 10.0 mmol) or Neopentyl Glycol (1.04 g, 10.0 mmol) for the crystalline analog.
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Add 40 mL of Toluene (azeotropic solvent).
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Dehydration Strategy (Choose One):
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Method A (Dean-Stark): Attach a Dean-Stark trap filled with toluene and a reflux condenser. Reflux for 2–4 hours until water collection ceases.
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Method B (Desiccant):[1] Add anhydrous MgSO₄ (2.0 g) directly to the flask and stir at room temperature for 12–16 hours. (Preferred for small scale to avoid thermal stress).
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Work-up:
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Filter off the desiccant or cool the reaction mixture.
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Concentrate the filtrate in vacuo.
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Purification: The residue is typically pure enough for coupling. If crystallization is required (for the neopentyl variant), recrystallize from Hexane/EtOAc (9:1).
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Part 3: Physicochemical Profile & Stability
Stability: The "Goldilocks" Zone
The 1,3-propanediol ester occupies a unique stability niche. It is more stable than the free boronic acid (which is prone to trimerization into boroxines) but more labile than the pinacol ester under hydrolysis conditions.
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Hydrolytic Stability: 6-membered dioxaborinanes hydrolyze roughly 10–50x faster than 5-membered pinacol esters in aqueous base. This is advantageous when the boronic acid needs to be regenerated in situ or if "stickiness" on silica gel (common with pinacol esters) is a problem.
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Atom Economy: The 1,3-propanediol group (C₃H₆O₂) adds less mass than pinacol (C₆H₁₂O₂), slightly improving atom economy in large-scale manufacturing.
Comparative Properties Table
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | 1,3-Propanediol Ester |
| Stability (Air/Moisture) | Low (Forms Boroxines) | High | Moderate-High |
| Hydrolysis Rate | N/A | Very Slow | Moderate |
| Chromatography | Streaks on Silica | Stable, moves well | Stable, moves well |
| Reactivity (Suzuki) | High | Moderate (requires activation) | High (easier activation) |
| Crystallinity | Solid | Often Liquid (for this derivative) | Likely Solid |
Part 4: Reactivity & Applications (Suzuki-Miyaura)
The primary utility of 3-methoxyphenylboronic acid 1,3-propanediol cyclic ester is as a coupling partner in Palladium-catalyzed cross-coupling.
Mechanistic Advantage
In the transmetallation step of the Suzuki cycle, the boronate must form a boronate-ate complex (usually with hydroxide or alkoxide base) to transfer the organic group to Palladium.
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Pinacol Esters: The steric bulk of the tetramethyl groups can slow down this activation.
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1,3-Propanediol Esters: The reduced steric hindrance of the 6-membered ring allows for faster transmetallation , particularly with bulky electrophiles.
Suzuki Coupling Workflow (DOT Visualization)
Caption: The 1,3-propanediol ester facilitates the Transmetallation step due to lower steric hindrance compared to Bpin, allowing milder bases (e.g., K₂CO₃) to be effective.
Standard Coupling Protocol
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Catalyst: Pd(dppf)Cl₂ (3–5 mol%)
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Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (for sensitive substrates).
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Solvent: Dioxane/Water (4:[2]1) or Toluene/Water.
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Temperature: 80–100°C.
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Note: Because the 1,3-propanediol ester hydrolyzes faster than Bpin, ensure the base is added after the catalyst to prevent premature protodeboronation if the substrate is sensitive.
Part 5: Safety & Handling
While specific toxicological data for the 1,3-propanediol ester is limited, it should be handled with the standard precautions assigned to boronic acid derivatives.
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Hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place. Unlike the free acid, the ester does not require refrigeration to prevent dehydration (boroxine formation), but it should be kept away from moisture to prevent hydrolysis.
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Spill Response: Absorb with inert material (sand/vermiculite). Do not wash down drains due to potential aquatic toxicity of boron compounds.
References
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Sigma-Aldrich. (n.d.). 3-Methoxyphenylboronic acid pinacol ester Properties & SDS. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on Suzuki coupling mechanics).
- Dennison, G. H., et al. (2004). Investigation of the stability of cyclic boronic esters. (General reference on 1,3-diol vs pinacol stability).
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Combi-Blocks. (2023). Safety Data Sheet: 4-Methoxyphenylboronic acid, pinacol ester. (Used as proxy for hazard classification). Retrieved from
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ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid Synthesis. (Source for parent acid synthesis).[3] Retrieved from
Sources
- 1. WO1998040331A1 - Preparation of preparing substituted indanones - Google Patents [patents.google.com]
- 2. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
